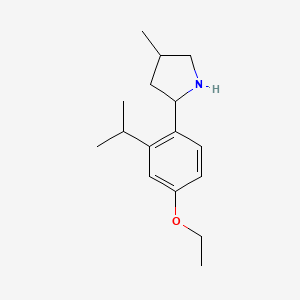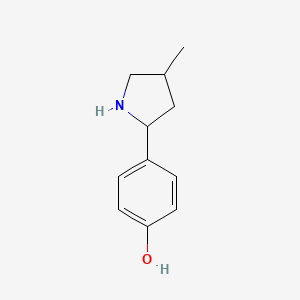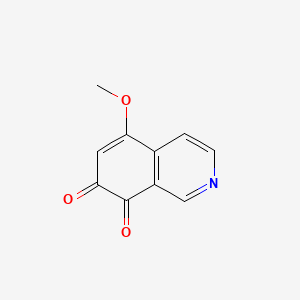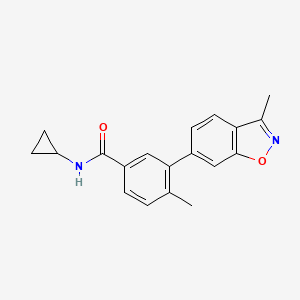
Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is a complex organic compound with the molecular formula C19H18N2O2 This compound is part of the benzamide family and features a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]isoxazole core, which can be synthesized through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The cyclopropyl and methyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are in place .
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3-methylbenzo[d]isoxazole: A simpler analog with fewer functional groups.
Uniqueness
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is unique due to its combination of a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.
Propriétés
Numéro CAS |
651780-60-8 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzoxazol-6-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-11-3-4-14(19(22)20-15-6-7-15)9-17(11)13-5-8-16-12(2)21-23-18(16)10-13/h3-5,8-10,15H,6-7H2,1-2H3,(H,20,22) |
Clé InChI |
WSIBXVRGVIDHRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
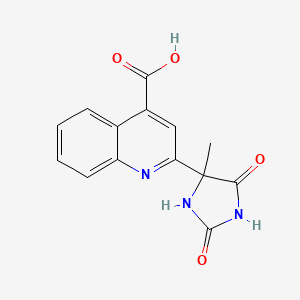

![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)



![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
